1,1,1-Trifluoromethanesulfonic Acid (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl Ester
Description
This compound is a trifluoromethanesulfonic acid ester derivative characterized by a complex aromatic backbone. Its structure includes:
- A trifluoromethanesulfonate (TfO) group, known for strong electron-withdrawing properties and stability under acidic conditions.
- A (E)-4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl moiety, which combines a stilbene-like framework with a dimethylaminoethoxy substituent. This structural motif is reminiscent of selective estrogen receptor modulators (SERMs) like tamoxifen derivatives .
Properties
Molecular Formula |
C27H28F3NO4S |
|---|---|
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[4-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C27H28F3NO4S/c1-4-25(20-8-6-5-7-9-20)26(21-10-14-23(15-11-21)34-19-18-31(2)3)22-12-16-24(17-13-22)35-36(32,33)27(28,29)30/h5-17H,4,18-19H2,1-3H3/b26-25+ |
InChI Key |
ZBFSHSWSEMLSME-OCEACIFDSA-N |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)/C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
1,1,1-Trifluoromethanesulfonic acid (TFMS) derivatives have garnered attention in medicinal chemistry due to their unique properties and potential biological activities. The compound of interest, (E)-4-[1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenyl ester , is a complex structure that combines trifluoromethanesulfonic acid with a dimethylaminoethoxy-substituted phenyl moiety. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
This structure includes:
- A trifluoromethanesulfonic acid group that enhances solubility and reactivity.
- A dimethylamino group that may contribute to its pharmacological activity by interacting with biological targets.
Synthesis
The synthesis of the compound typically involves several steps:
- Formation of the trifluoromethanesulfonic acid derivative.
- Coupling reactions to attach the dimethylaminoethoxy and phenyl groups.
- Purification processes to isolate the final product.
Recent studies have explored various synthetic routes, emphasizing the importance of reaction conditions in achieving high yields and purity .
Pharmacological Effects
The biological activity of the compound is primarily attributed to its ability to modulate various biochemical pathways. Key areas of research include:
- Antitumor Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : Research has demonstrated that it can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as diabetes and obesity .
Case Studies
- Cancer Cell Line Studies : A study conducted on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The underlying mechanism was linked to increased oxidative stress and activation of caspase pathways .
- Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, with a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics .
- Enzyme Activity Assays : The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Results indicated a significant reduction in enzyme activity at micromolar concentrations .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Hydrolysis of the Triflate Ester
The triflate group is highly susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding phenol derivative.
Reaction Pathway :
-
Conditions :
-
Key Data :
Nucleophilic Substitution
The triflate acts as a superior leaving group in SN1 or SN2 reactions, enabling substitution with nucleophiles (e.g., amines, thiols).
Example Reaction :
-
Nucleophiles Tested :
-
Steric Effects :
Electrophilic Aromatic Substitution (EAS)
The electron-rich aryl rings (activated by dimethylaminoethoxy groups) undergo EAS, such as nitration or sulfonation.
Key Sites :
-
Para to the dimethylaminoethoxy group (strong activation).
-
Meta to the triflate ester (moderate activation).
-
Example Reaction :
Reduction of the (E)-Alkenyl Group
Catalytic hydrogenation selectively reduces the double bond while preserving other functionalities.
Reaction :
-
Selectivity :
-
Conditions :
Catalyst Pressure Yield Pd/C (10%) 1 atm H >90%
Oxidation of the Dimethylamino Group
The tertiary amine can be oxidized to an N-oxide under mild conditions.
Reagent : -CPBA (meta-chloroperbenzoic acid) .
Product :
Thermal Rearrangements
Heating induces elimination or cyclization, depending on substituents:
Diastereomer-Specific Reactivity
The (E)-configuration influences reaction outcomes:
-
Hydrogenation : Retains stereochemistry at adjacent centers .
-
Nucleophilic Attack : Bulky nucleophiles favor retention of configuration .
Stability and Degradation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethanesulfonate Groups
Key Observations :
- Unlike , the target lacks a sulfone group, reducing its electrophilicity but improving solubility in nonpolar media.
Compounds with Aminoethoxy-Phenyl Motifs
Key Observations :
- The target compound shares the aminoethoxy-phenylbutenyl motif with OH-Tam[2], but its triflate group replaces the hydroxyl, likely altering receptor-binding kinetics and metabolic stability.
- Compared to , the target’s extended conjugated system may reduce membrane permeability despite similar logP values.
Sulfonate Esters with Fluorinated Backbones
Q & A
Q. What are the optimal synthetic routes for preparing this trifluoromethanesulfonic acid ester?
Methodological Answer : The synthesis of this ester involves multi-step reactions, including esterification and coupling of aromatic/alkene moieties. Key steps include:
- Esterification : Use trifluoromethanesulfonic anhydride with phenolic intermediates under anhydrous conditions (e.g., in dichloromethane with catalytic DMAP) .
- Coupling Reactions : Suzuki-Miyaura or Heck coupling for aryl-alkene linkages, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to isolate the product.
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent integration (e.g., dimethylamino protons at δ ~2.2–2.5 ppm; trifluoromethanesulfonyl group at δ ~120–125 ppm in ¹⁹F NMR) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
- Chromatography :
- HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) for purity assessment (>98%) .
Advanced Research Questions
Q. What strategies mitigate stereochemical ambiguity during synthesis, given the (E)-configuration of the butenyl group?
Methodological Answer :
- Stereocontrol : Use asymmetric catalysis (e.g., chiral ligands like BINAP with Pd) to enforce (E)-selectivity during alkene formation .
- Post-Synthesis Analysis :
- NOESY NMR : Detect spatial proximity of substituents to confirm configuration.
- X-ray Crystallography : Resolve crystal structures if single crystals are obtainable .
Q. How does the dimethylaminoethoxy moiety influence solubility and receptor binding in biological systems?
Methodological Answer :
- Physicochemical Profiling :
- logP Measurement : Use shake-flask or HPLC-derived methods to assess hydrophobicity. The dimethylamino group enhances water solubility via protonation at physiological pH.
- Receptor Binding Assays :
Q. What analytical challenges arise in detecting metabolic degradation products of this compound?
Methodological Answer :
- Metabolite Identification :
- LC-MS/MS : Use Q-TOF systems to fragment parent ions and identify hydrolyzed products (e.g., loss of trifluoromethanesulfonyl group or cleavage of the ester bond) .
- Stability Studies : Incubate in simulated biological fluids (e.g., pH 7.4 buffer, liver microsomes) to track degradation kinetics.
Contradictions and Limitations
- Catalyst Efficiency : reports trifluoromethanesulfonic acid as a catalyst for polymer synthesis, but its ester derivative may require alternative catalysts (e.g., Pd-based systems) for coupling reactions .
- Biological Activity : While Tamoxifen analogs () suggest estrogen receptor targeting, the trifluoromethanesulfonyl group’s electron-withdrawing effects may alter binding kinetics, necessitating empirical validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
